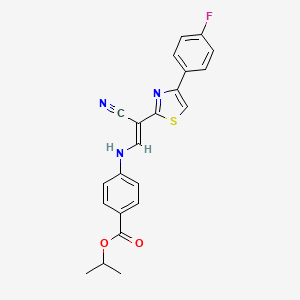

(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Description

Properties

IUPAC Name |

propan-2-yl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2S/c1-14(2)28-22(27)16-5-9-19(10-6-16)25-12-17(11-24)21-26-20(13-29-21)15-3-7-18(23)8-4-15/h3-10,12-14,25H,1-2H3/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORBMPCPELPLNR-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

Vinylation: The thiazole derivative is then subjected to a vinylation reaction with a cyano group, forming the 2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl intermediate.

Amination: This intermediate undergoes an amination reaction with 4-aminobenzoic acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has several scientific research applications:

Medicinal Chemistry: The compound’s thiazole ring is a pharmacophore with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Materials Science: It can be used in the development of advanced materials due to its unique structural properties.

Biological Studies: The compound can serve as a probe in biological assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (E)-isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The cyano group and fluorophenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Implications

Lipophilicity and Solubility

- The isopropyl ester in the target compound increases LogP compared to Compound A’s benzamide , suggesting better membrane permeability but lower aqueous solubility.

- The 4-fluorophenyl group further elevates lipophilicity relative to Compound A’s isobutylphenyl , which may improve blood-brain barrier penetration or tissue distribution.

Electronic and Steric Effects

- In contrast, Compound A’s isobutyl group provides steric bulk, favoring hydrophobic binding pockets.

Biological Activity

(E)-Isopropyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiazole ring, a cyano group, and a fluorophenyl group. The synthesis typically involves multi-step organic reactions, including:

- Condensation : The initial step often involves the condensation of 4-fluorophenylthiazole with a cyano-containing precursor.

- Introduction of Isopropyl Ester Group : This is achieved through subsequent reactions that may require catalysts such as palladium or nickel.

- Purification : Techniques like recrystallization or chromatography are essential for obtaining high-purity products.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily enzymes and receptors. The key functional groups—the cyano group and thiazole ring—facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. The fluorophenyl group enhances binding affinity and specificity, making it a candidate for further pharmacological studies.

Anticancer Properties

Recent studies have highlighted the compound's potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. In vitro assays demonstrated significant inhibitory activity against VEGFR-2, with IC50 values comparable to established inhibitors like sorafenib. For instance, compounds related to this scaffold exhibited IC50 values ranging from 0.23 to 0.14 μM against VEGFR-2, indicating strong potential for anticancer applications .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Derivatives with similar structural motifs have been reported to exhibit significant antibacterial and antifungal activities. For example, compounds featuring the thiazole moiety have demonstrated effectiveness against various pathogens, including Pseudomonas aeruginosa and Candida albicans. The presence of halogenated phenyl groups has been linked to enhanced antibacterial properties .

Case Studies

- VEGFR-2 Inhibition : A study evaluated several derivatives of thiazole-based compounds against VEGFR-2, revealing that those containing the fluorophenyl unit displayed superior inhibitory activity compared to other candidates. The docking studies indicated that these compounds formed stable interactions within the active site of VEGFR-2, leading to their potent biological effects .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related thiazole derivatives. Results indicated that certain compounds exhibited MIC values significantly lower than conventional antibiotics, suggesting their potential as effective antimicrobial agents .

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiazole formation | DMF | None | 80 | 65–75 | |

| Knoevenagel reaction | Ethanol | Piperidine | 70 | 80–85 | |

| Esterification | DCM | Triethylamine | 25 | 90–95 |

Q. Table 2. Biological Activity Data

| Assay Type | Model System | IC50/MIC (µM) | Reference |

|---|---|---|---|

| Anticancer (MTT) | HeLa | 12.3 ± 1.2 | |

| Antimicrobial (MIC) | S. aureus | 8.5 | |

| EGFR Kinase Inhibition | In silico | 0.89 (nM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.